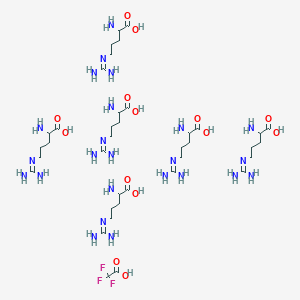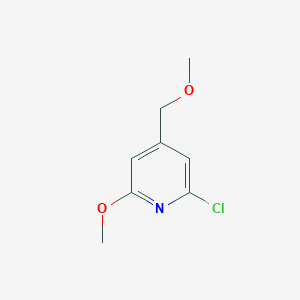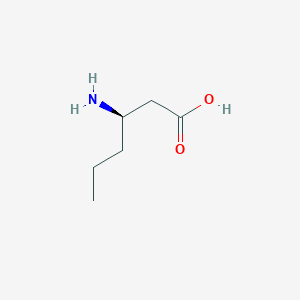
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of isothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide precursors under oxidative conditions.
Nitration of Pyrrole: The pyrrole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the nitrated pyrrole with the isothiazole derivative under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and isothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit key enzymes or disrupt cellular processes, leading to its biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication.
相似化合物的比较
Similar Compounds
- N-(3-Methylisothiazol-5-yl)thiourea
- N-(3-Methylisothiazol-5-yl)picolinamide
- N-(3-Methylisothiazol-5-yl)cinnamamide
Uniqueness
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide stands out due to its unique combination of the isothiazole and pyrrole rings, along with the presence of a nitro group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C9H8N4O3S |
|---|---|
分子量 |
252.25 g/mol |
IUPAC 名称 |
N-(3-methyl-1,2-thiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5-2-8(17-12-5)11-9(14)7-3-6(4-10-7)13(15)16/h2-4,10H,1H3,(H,11,14) |
InChI 键 |
DOBUCSPLOKVROV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=CN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)







![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)
